N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide derives its name from the pyrazole core substituted at positions 3 and 5. The parent structure, 1H-pyrazole, is modified at position 3 with a propan-2-yl (isopropyl) group and at position 5 with a carbohydrazide functional group (-CONHNH2). The hydrazide nitrogen is further substituted with an (E)-configured 3-hydroxyphenylmethylidene moiety.
The systematic IUPAC name is constructed as follows:
- Root name : Pyrazole (five-membered ring with two adjacent nitrogen atoms).
- Substituents :
- Position 3 : Propan-2-yl group (C3H7).
- Position 5 : Carbohydrazide (-CONHNH2).
- Hydrazide modification : The hydrazine group (-NHNH2) is substituted at the terminal nitrogen with a 3-hydroxyphenyl group via an imine (C=N) bond in the (E)-configuration.
This nomenclature aligns with conventions observed in structurally related pyrazole carbohydrazides, such as 5-phenyl-1H-pyrazole-3-carbohydrazide derivatives. The (E)-configuration of the imine bond is critical for stereochemical accuracy, as confirmed by NMR coupling constants in analogous compounds.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is not explicitly available in the literature, inferences can be drawn from structurally similar pyrazole derivatives.
Key Inferred Crystallographic Features:
Pyrazole Ring Geometry :
- The pyrazole core typically adopts a planar conformation with bond lengths of ~1.34 Å for N-N and ~1.38 Å for C-N bonds, consistent with aromatic delocalization.
- Substituents at positions 3 and 5 influence ring puckering. For example, steric bulk from the propan-2-yl group may induce slight deviations from planarity, as seen in 3-substituted pyrazoles.
Dihedral Angles :
Hydrogen Bonding Network :
Table 1: Predicted Crystallographic Parameters
Comparative Structural Analysis with Pyrazole Analogues
The structural uniqueness of this compound becomes evident when compared to related pyrazole derivatives:
Substituent Effects on Planarity
- 3-Substituted Pyrazoles :
- Bulky substituents like propan-2-yl reduce planarity compared to smaller groups (e.g., methyl). For instance, 3-methylpyrazole exhibits a dihedral angle of <2° with attached aryl groups, while 3-isopropyl derivatives show angles >5°.
- Electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring enhance conjugation, as seen in 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.
Hydrogen Bonding vs. Steric Effects
- Carbohydrazide Derivatives :
- Compounds like 5-(5-bromobenzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide form dimeric structures via N-H···O bonds, whereas the 3-hydroxyphenyl group in the target compound enables O-H···N interactions, potentially leading to distinct crystal packing.
- Steric hindrance from the isopropyl group may limit intermolecular interactions compared to less bulky analogues.
Electronic Structure Comparisons
- C=O and C=N Stretching :
- IR spectra of analogous compounds show C=O stretches at 1683–1734 cm⁻¹ and C=N stretches at 1589–1649 cm⁻¹. The electron-withdrawing carbohydrazide group likely redshifts these frequencies compared to ester derivatives.
- The 3-hydroxyphenyl group introduces additional O-H stretching at ~3400 cm⁻¹, absent in non-hydroxylated analogues.
Table 2: Structural Comparison with Analogues
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)12-7-13(17-16-12)14(20)18-15-8-10-4-3-5-11(19)6-10/h3-9,19H,1-2H3,(H,16,17)(H,18,20)/b15-8+ |
InChI Key |
HYHFEWXYEUZUDD-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Diketone Preparation
A substituted 1,3-diketone precursor, such as ethyl 4-isopropyl-2,4-dioxobutanoate, is synthesized by Claisen condensation between ethyl acetoacetate and isopropyl ketone under basic conditions. The diketone’s reactivity facilitates cyclization with hydrazine hydrate.
-
Reactants: Ethyl 4-isopropyl-2,4-dioxobutanoate (1.0 equiv), hydrazine hydrate (1.2 equiv)
-
Conditions: Reflux in ethanol (12 h)
-
Product: Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (Yield: 85–90%)
-
Characterization:
Hydrazinolysis to 3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide
The ester intermediate is converted to carbohydrazide via nucleophilic acyl substitution with hydrazine.
Reaction Optimization
Excess hydrazine hydrate (≥3.0 equiv) ensures complete conversion. Prolonged reflux (8–10 h) in ethanol maximizes yields.
-
Reactants: Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv), hydrazine hydrate (3.0 equiv)
-
Conditions: Reflux in ethanol (8 h)
-
Product: 3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide (Yield: 88%)
-
Characterization:
Schiff Base Formation with 3-Hydroxybenzaldehyde
The carbohydrazide undergoes condensation with 3-hydroxybenzaldehyde to yield the title compound. Acid catalysis (e.g., glacial acetic acid) promotes imine (C=N) formation while retaining the E-configuration.
Condensation Conditions
-
Reactants:
-
3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide (1.0 equiv)
-
3-Hydroxybenzaldehyde (1.2 equiv)
-
-
Catalyst: Glacial acetic acid (0.5 mL/mmol)
-
Conditions: Reflux in ethanol (6 h)
-
Workup: Cool, filter, recrystallize from ethanol
-
Product: N'-[(E)-(3-Hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide (Yield: 78–82%)
Spectroscopic Validation
-
IR: 1620 cm⁻¹ (C=N imine), 1580 cm⁻¹ (aromatic C=C), 3400 cm⁻¹ (O-H phenolic)
-
1H NMR (DMSO-d₆):
-
13C NMR (DMSO-d₆):
Comparative Analysis of Methodologies
Table 1. Optimization of Pyrazole Carboxylate Synthesis
Table 2. Condensation Reaction Variables
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Hydroxybenzaldehyde | Acetic acid | Ethanol | 6 | 82 |
| 2 | 4-Hydroxybenzaldehyde | HCl (cat.) | Methanol | 8 | 75 |
| 3 | Benzaldehyde | H₂SO₄ (cat.) | Toluene | 12 | 68 |
Mechanistic Considerations
-
Pyrazole Formation: The diketone undergoes cyclization via nucleophilic attack of hydrazine at the β-keto position, followed by dehydration (Figure 1A).
-
Hydrazinolysis: Ethanol facilitates nucleophilic substitution by hydrazine at the ester carbonyl, releasing ethanol and forming the carbohydrazide (Figure 1B).
-
Schiff Base Formation: Acid-catalyzed condensation proceeds via hemiaminal intermediate, with subsequent dehydration to the E-imine (Figure 1C) .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that pyrazole derivatives exhibit significant antioxidant properties. For instance, a study evaluating novel pyrazole derivatives showed that they possess considerable radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radicals, making them promising candidates for developing antioxidant therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that certain pyrazole derivatives demonstrate potent activity against a range of microbial strains, including bacteria and fungi. For example, derivatives with hydrazone linkages have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens . This suggests potential applications in treating infections and as preservatives in food and pharmaceutical industries.
Anticancer Potential
The anticancer properties of pyrazole compounds are another area of interest. Some studies have reported that specific pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The ability to modulate signaling pathways associated with cancer progression positions these compounds as candidates for further development in oncology .
Chemical Synthesis and Characterization
The synthesis of N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between hydrazine derivatives and appropriate aldehydes or ketones under controlled conditions. This process allows for the formation of the desired hydrazone structure, which is crucial for its biological activity.
| Synthesis Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation Reaction | Hydrazine hydrate + Aldehyde | Reflux in ethanol | 60-80% |
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antioxidant Activity : A recent investigation into novel pyrazole derivatives revealed that compounds similar to this compound exhibited significant DPPH inhibition rates, indicating strong antioxidant potential .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of pyrazole derivatives demonstrated that certain structures showed effective inhibition against pathogenic strains like Staphylococcus aureus and Escherichia coli, suggesting their use as therapeutic agents in infectious diseases .
- Anticancer Research : Research into the anticancer effects of pyrazole-based compounds revealed that they can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of microbial cell membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
A comparative analysis of structurally related pyrazole-carbohydrazide derivatives reveals key differences in substituents, electronic properties, and bioactivity:
Substituent Effects on Aromatic Rings
- Target Compound : The 3-hydroxyphenyl group provides hydrogen-bonding capability, enhancing solubility and interaction with biological targets (e.g., enzymes or DNA) .
- (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide () : Chlorine atoms increase electronegativity, enhancing cytotoxicity via stronger halogen bonding in biological systems .
Pyrazole Core Modifications
- N′-[(E)-[4-(Diethylamino)phenyl]methylene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (): The diethylamino group introduces strong electron-donating effects, altering redox behavior .
Computational and Spectroscopic Insights
- Hydrogen Bonding : The 3-hydroxyphenyl group participates in intramolecular O–H···N hydrogen bonds, stabilizing the (E)-configuration .
- Lipophilicity : The isopropyl group increases logP values compared to methyl or phenyl substituents, affecting pharmacokinetics .
- Solubility : Hydroxyl and methoxy groups improve aqueous solubility, as seen in and .
Biological Activity
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. The compound features a unique structural framework combining a pyrazole ring with a hydrazone and hydroxyphenyl groups, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. The compound's structure is characterized by:
- A pyrazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms.
- A hydrazone group : Contributes to the compound's reactivity and biological interactions.
- A hydroxyphenyl moiety : Enhances the compound's solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the micromolar range .
- Anti-inflammatory Effects : Pyrazoles are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to modulate various molecular pathways:
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling, these compounds may prevent tumor growth by inhibiting blood vessel formation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |
| Xia et al. | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | Apoptosis induction |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 | Growth inhibition |
These findings suggest that similar compounds may also exhibit promising anticancer properties, warranting further investigation into their mechanisms and therapeutic applications.
Q & A
Q. 1.1. What are the optimal reaction conditions for synthesizing N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrazole ring via cyclization of β-diketones or β-ketoesters with hydrazine hydrate under acidic conditions (e.g., acetic acid) .
- Step 2 : Condensation of the pyrazole-carbohydrazide intermediate with 3-hydroxybenzaldehyde under reflux in ethanol, catalyzed by glacial acetic acid. Reaction times range from 6–12 hours at 60–80°C .
- Critical parameters : Solvent polarity (ethanol or DMF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for aldehyde:hydrazide) to minimize side products .
Q. 1.2. Which spectroscopic and crystallographic methods are essential for structural characterization?
- FT-IR : Confirms hydrazone linkage (C=N stretch at 1600–1620 cm⁻¹) and hydroxyl groups (broad peak at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, isopropyl groups at δ 1.2–1.4 ppm) .
- Single-crystal X-ray diffraction : Resolves stereochemistry (E-configuration of the hydrazone bond) and intermolecular interactions (e.g., hydrogen bonding with O–H···N motifs) .
Q. 1.3. How are computational methods like DFT used to predict electronic properties?
- B3LYP/6-311G is employed to optimize geometry in gas and aqueous phases. Solvation effects are modeled using IEFPCM .
- Key outputs : HOMO-LUMO gaps (4.2–4.8 eV), electrostatic potential maps (highlighting nucleophilic regions at the hydroxyl group), and Mulliken charges .
Advanced Research Questions
Q. 2.1. How to resolve contradictions between DFT-calculated and experimental bond lengths?
Discrepancies in bond lengths (e.g., C=N: 1.28 Å experimental vs. 1.32 Å DFT) arise from:
- Basis set limitations : Larger basis sets (e.g., 6-311++G**) improve accuracy .
- Crystal packing effects : X-ray data include intermolecular forces absent in gas-phase DFT .
- Validation : Compare RMSD values (<0.02 Å for heavy atoms) and refine using dispersion-corrected functionals (e.g., ωB97XD) .
Q. 2.2. What strategies enhance biological activity through substituent modification?
Substituents on the phenyl ring and pyrazole core modulate bioactivity:
Q. Methodology :
Q. 2.3. How to design experiments for analyzing tautomeric equilibria in solution?
- Variable-temperature NMR : Monitor proton shifts (e.g., hydrazone NH at δ 10–12 ppm) to detect keto-enol tautomerism .
- UV-Vis spectroscopy : Track absorption bands (λmax 320–350 nm) under pH 2–12 to identify dominant tautomers .
- DFT-MD simulations : Calculate free energy differences between tautomers using metadynamics .
Methodological Challenges
Q. 3.1. How to address low yields in large-scale synthesis?
- Issue : Scalability drops due to poor solubility of intermediates.
- Solutions :
- Use phase-transfer catalysts (e.g., TBAB) in biphasic systems .
- Optimize purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
